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Compound of Interest

Compound Name: alpha-Hydroxyolopatadine

CAS No.: 1331822-32-2

Cat. No.: B1146763

Get Quote

Executive Summary
-Hydroxyolopatadine (also known as 2-hydroxyolopatadine or adjacent hydroxyl olopatadine) is
a structural analog of Olopatadine where the acetic acid side chain is hydroxylated at the

-position. This modification introduces a chiral center, increasing the polarity and altering the
pharmacokinetic profile compared to the parent drug.

In drug development, this compound is monitored as Impurity A (USP/EP related compound)

and is a known oxidative metabolite. Accurate identification requires distinguishing the

diagnostic methine signal (

) from the methylene singlet (

) of Olopatadine.
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Property Data

Common Name -Hydroxyolopatadine

IUPAC Name

(Z)-2-(11-(3-(dimethylamino)propylidene)-6,11-

dihydrodibenzo[b,e]oxepin-2-yl)-2-hydroxyacetic

acid

CAS Number
1331822-32-2 (Free Base); 1628639-06-4 (HCl

Salt)

Molecular Formula

Molecular Weight 353.41 g/mol (Free Base)

Appearance White to off-white solid

Solubility
Soluble in DMSO, Methanol; slightly soluble in

Water

Synthesis & Isolation Protocol
The isolation of

-Hydroxyolopatadine from biological matrices is often yield-limited. For analytical standard
generation, a de novo synthesis via a Wittig reaction is the industry standard.

Synthetic Workflow
Starting Material: 2-(2-hydroxyphenyl)acetic acid derivative (Isoxepac analog).

Alpha-Hydroxylation: Protection of the phenol, followed by oxidative hydroxylation at the

-carbon.

Wittig Olefination: Reaction with [3-(dimethylamino)propyl]triphenylphosphonium bromide to

install the alkylamine side chain.

Deprotection: Removal of protecting groups to yield the final target.

Visualization: Synthetic Pathway
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Figure 1: Synthetic route for the preparation of analytical reference standards of

-Hydroxyolopatadine.

Spectroscopic Analysis
The following data distinguishes

-Hydroxyolopatadine from the parent molecule Olopatadine.

A. Nuclear Magnetic Resonance (NMR) Spectroscopy
The most definitive structural proof is the shift of the side-chain protons. In Olopatadine, the

acetic acid

-protons appear as a singlet. In

-Hydroxyolopatadine, this becomes a methine singlet (or doublet if exchange is slow)
significantly downfield.

Solvent: DMSO-

(Recommended for polarity/solubility) Frequency: 400 MHz or higher
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Position Type (ppm) -
Olopatadine

(ppm) -

-Hydroxy

Diagnostic Note

-CH Side Chain
3.55 (s, 2H,

)

4.95 - 5.10 (s,

1H,

)

Primary

Identifier. Shift

from methylene

to methine.

Vinyl-H Olefin 5.65 (t, 1H)
5.60 - 5.70 (t,

1H)

Z-isomer

characteristic

coupling (

Hz).

N-Me Amine 2.70 (s, 6H) 2.72 (s, 6H)

Unchanged;

confirms amine

integrity.

Ar-H Aromatic 6.70 - 7.40 (m) 6.80 - 7.50 (m)

Slight shifts due

to electronic

effect of

-OH.

Oxepin-CH2 Ring 5.20 (br s) 5.20 (br s)

Characteristic

ether bridge

signal.

Interpretation: The disappearance of the 2H singlet at 3.55 ppm and the appearance of a 1H

singlet at ~5.0 ppm is the "smoking gun" for alpha-hydroxylation. If run in dry DMSO-

, the hydroxyl proton (

) may appear as a doublet around 5.5-6.0 ppm, coupling to the

-CH.

B. Mass Spectrometry (MS)
Mass spectrometry provides confirmation of the molecular weight and the oxidation state.
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Ionization Mode: ESI (+) (Electrospray Ionization, Positive mode)

Parent Ion (

):

Olopatadine:

338.17

-Hydroxyolopatadine:

354.17 (+16 Da shift indicating Oxygen insertion).

Fragmentation Pathway (MS/MS):

Water Loss: The secondary alcohol is labile. Expect a strong fragment at

336

.

Decarboxylation: Loss of the carboxylic acid group (46 Da) is facilitated by the

-hydroxy group.

Amine Cleavage: Typical tropylium-like ion formation or dimethylamine side chain cleavage (

58).

Visualization: MS Fragmentation Logic

Parent Ion [M+H]+
m/z 354.17

Dehydration [-H2O]
m/z 336.16

- 18 Da

Decarboxylation [-COOH]
m/z 309.17

- 45 Da

Side Chain Cleavage
m/z 58.06

Dimethylamine
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Figure 2: Proposed ESI+ fragmentation pathway for structural confirmation.

C. Infrared (IR) Spectroscopy
IR is less specific than NMR but useful for fingerprinting.

Hydroxyl (

): Broad band at 3200–3400 cm

. This will be more intense and broader than in Olopatadine due to the additional aliphatic
alcohol.

Carbonyl (

): Strong stretch at 1720–1740 cm

. The

-hydroxy group often shifts the acid carbonyl frequency slightly higher due to inductive
effects compared to the unsubstituted acetic acid.

Ether (

): 1250 cm

(Oxepin ring stretch).
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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